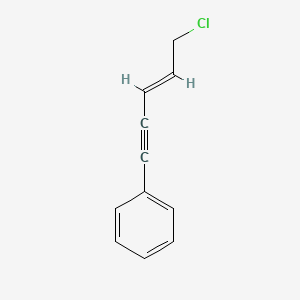
Benzene, (5-chloro-3-penten-1-ynyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (5-chloro-3-penten-1-ynyl)-, (E)-: is an organic compound with the molecular formula C₁₁H₉Cl and a molecular weight of 176.642 g/mol This compound is characterized by the presence of a benzene ring substituted with a 5-chloro-3-penten-1-ynyl group in the E-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (5-chloro-3-penten-1-ynyl)-, (E)- typically involves the following steps:
Starting Materials: The synthesis begins with benzene and a suitable alkyne precursor.
Chlorination: The alkyne precursor undergoes chlorination to introduce the chlorine atom at the desired position.
Coupling Reaction: The chlorinated alkyne is then coupled with benzene under specific reaction conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of Benzene, (5-chloro-3-penten-1-ynyl)-, (E)- may involve large-scale chlorination and coupling reactions using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzene, (5-chloro-3-penten-1-ynyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides or alcohols.
Reduction: Alkenes or alkanes.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
Benzene, (5-chloro-3-penten-1-ynyl)-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, (5-chloro-3-penten-1-ynyl)-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or signaling pathways. The presence of the chlorine atom and the alkyne group can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzene, (5-chloro-3-penten-1-ynyl)-, (Z)-: The Z-configuration is a geometric isomer with different spatial arrangement.
Benzene, (5-bromo-3-penten-1-ynyl)-, (E)-: Similar structure but with a bromine atom instead of chlorine.
Benzene, (5-chloro-3-penten-1-ynyl)-, (E)-: Compounds with different substituents on the benzene ring or alkyne group.
Uniqueness
Benzene, (5-chloro-3-penten-1-ynyl)-, (E)- is unique due to its specific configuration and the presence of both a chlorine atom and an alkyne group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
40316-56-1 |
|---|---|
Molecular Formula |
C11H9Cl |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
[(E)-5-chloropent-3-en-1-ynyl]benzene |
InChI |
InChI=1S/C11H9Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-4,6-8H,10H2/b6-2+ |
InChI Key |
BBGIOOYFTFYQIR-QHHAFSJGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C#C/C=C/CCl |
Canonical SMILES |
C1=CC=C(C=C1)C#CC=CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


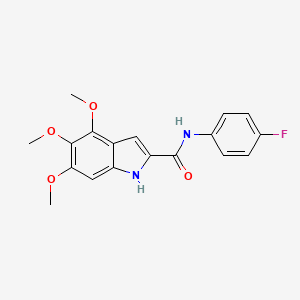
![N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14166028.png)
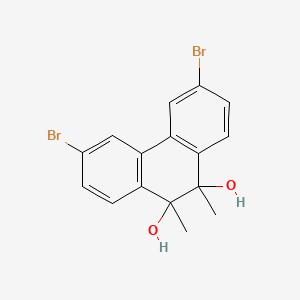
![1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14166051.png)
![Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B14166054.png)

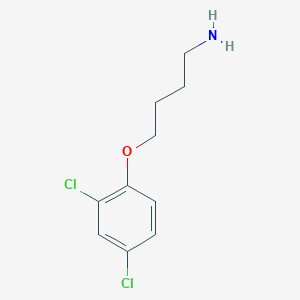
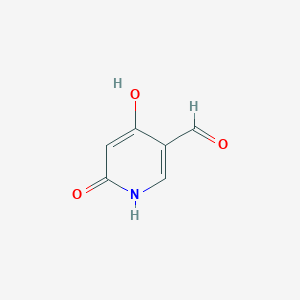
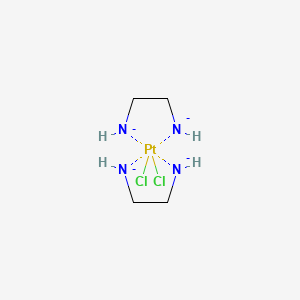

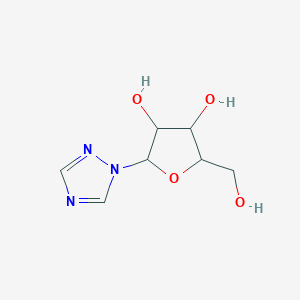
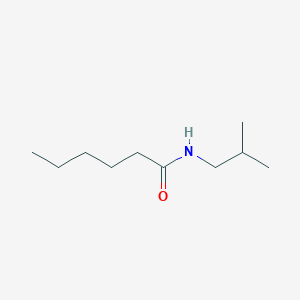
![Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester](/img/structure/B14166116.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3,6-dimethylbenzonitrile](/img/structure/B14166123.png)
